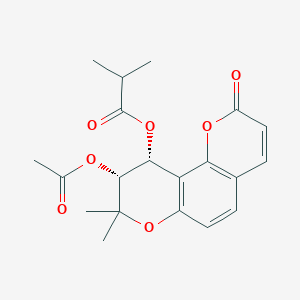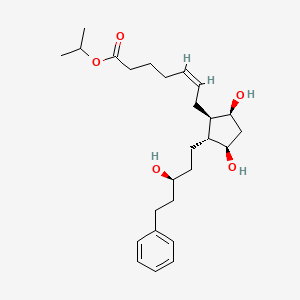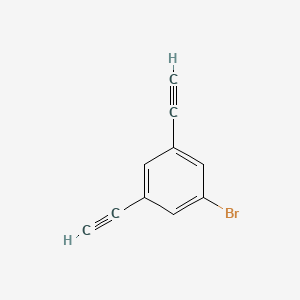
1-Bromo-3,5-diethynylbenzene
Overview
Description
1-Bromo-3,5-diethynylbenzene is a chemical compound with the CAS Number: 144001-08-1 . It has a molecular weight of 205.05 and its IUPAC name is this compound . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C10H5Br . The InChI code for the compound is 1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H .
Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere .
Scientific Research Applications
Synthesis of Tetraacetylenic Derivatives
1-Bromo-3,5-diethynylbenzene has been used in the synthesis of tetraacetylenic derivatives. These derivatives are synthesized by condensing p-diethynylbenzene with bromo derivatives of propargylamines, forming tetraacetylenic diamines. This synthesis is crucial in the development of novel organic compounds (Andrievskaya, Kotlyarevskii, & Dondo, 1968).
On-Surface Polymerization
1,4-Diethynylbenzene, a similar compound, has been polymerized on Cu(111) surfaces, a process studied using scanning tunneling microscopy. This polymerization yields disordered covalent networks, highlighting its potential in creating novel surface-bound materials (Eichhorn, Heckl, & Lackinger, 2013).
Sonogashira Coupling Reactions
This compound is a product of Sonogashira coupling reactions, a method used to synthesize various aryl acetylenes. This reaction highlights the compound's importance in synthesizing structurally diverse organic molecules (Deng, 2007).
Liquid Crystalline Semiconductors
Derivatives of diethynylbenzene have been used to create liquid crystalline semiconductors. These materials exhibit enhanced charge mobility and are potential candidates for organic thin-film transistors (Madathil et al., 2010).
Exploring Solid State Structures
The solid-state structures of bromo- and fluoro-substituted ethynylbenzenes, including compounds related to this compound, have been examined. This research provides insight into the packing of these molecules in solid states, which is crucial for material science applications (Robinson et al., 1998).
Weak Intermolecular Interactions
Research into weak intermolecular interactions in molecules with tetrahedral symmetry, including diethynylbenzene derivatives, has been conducted. This study is significant in understanding the crystal structures of complex organic compounds (Guo et al., 2001).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, and H319 . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .
Mechanism of Action
Target of Action
1-Bromo-3,5-diethynylbenzene primarily targets aromatic compounds . The compound acts as an electrophile, which means it has a tendency to accept electrons and form bonds with electron-rich species .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 : The electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to undergo substitution reactions with aromatic compounds while maintaining the aromaticity of the benzene ring .
Result of Action
The primary result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the compound interacts with an aromatic compound to replace a hydrogen atom with itself .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the presence of a Lewis acid catalyst can enhance its reactivity in Friedel-Crafts alkylation reactions .
Properties
IUPAC Name |
1-bromo-3,5-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVPUWKVFVMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


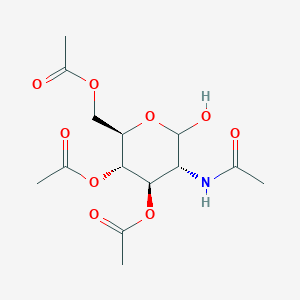
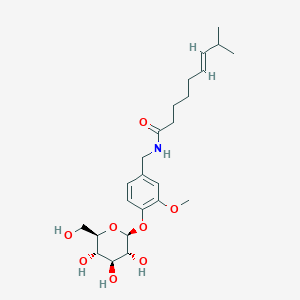


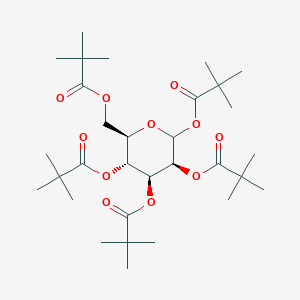
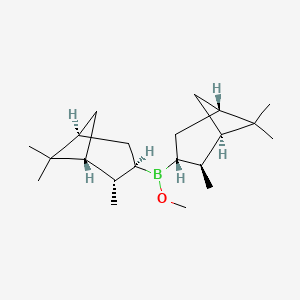


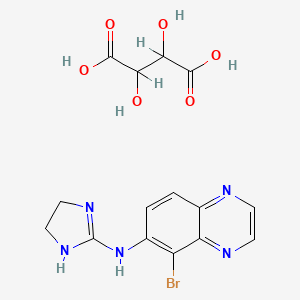
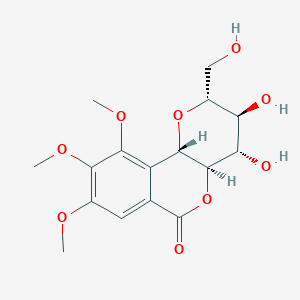
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
